N-Fmoc-O-propyl-D-serine: A Strategic Building Block for Next-Generation Peptidomimetics and Protease-Resistant Therapeutics
N-Fmoc-O-propyl-D-serine: A Strategic Building Block for Next-Generation Peptidomimetics and Protease-Resistant Therapeutics
Executive Summary
In the rapidly evolving landscape of peptide drug discovery, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary challenge. N-Fmoc-O-propyl-D-serine (Fmoc-D-Ser(nPr)-OH) has emerged as a critical unnatural amino acid building block designed to address these pharmacokinetic limitations. By combining D-stereochemistry with an aliphatic ether side chain, this compound allows researchers to systematically tune the lipophilicity, structural conformation, and enzymatic stability of peptide therapeutics.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic advantages, and validated Solid-Phase Peptide Synthesis (SPPS) protocols for incorporating N-Fmoc-O-propyl-D-serine into complex peptide sequences [1].
Physicochemical Profiling & Structural Rationale
N-Fmoc-O-propyl-D-serine is an orthogonally protected, unnatural amino acid derivative [2]. The molecule features three distinct functional domains:
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Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile N-alpha protecting group standard for modern SPPS.
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D-Stereocenter: The unnatural enantiomeric configuration of the alpha-carbon.
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O-Propyl Ether: A permanently alkylated side chain that replaces the native hydroxyl group of serine.
Quantitative Data Summary
To facilitate experimental planning, the core physicochemical properties are summarized below [1][3]:
| Property | Value |
| Chemical Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-propyl-D-serine |
| Common Synonyms | Fmoc-D-Ser(nPr)-OH |
| CAS Number | 2349477-13-8 |
| Molecular Formula | C₂₁H₂₃NO₅ |
| Molecular Weight | 369.42 g/mol |
| Purity | ≥ 95% (Lyophilized Powder) |
| Storage Conditions | -20°C (Desiccated; avoid repeated freeze-thaw cycles) |
Mechanistic Advantages in Drug Design
The strategic incorporation of Fmoc-D-Ser(nPr)-OH into a peptide sequence is driven by specific structural and biological causalities:
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Proteolytic Stability via Chiral Inversion: Endogenous proteases (both exopeptidases and endopeptidases) are stereospecific, recognizing only L-amino acids. The introduction of a D-serine derivative creates a steric and chiral clash within the protease active site, effectively halting enzymatic cleavage and extending the in vivo half-life of the peptide.
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Enhanced Lipophilicity and Membrane Permeability: Native serine contains a polar, hydrogen-bond-donating hydroxyl group. By alkylating this oxygen with a propyl chain, the local logP (partition coefficient) of the residue is significantly increased. This increased lipophilicity enhances passive membrane permeability and facilitates stronger van der Waals interactions with hydrophobic pockets in target receptors.
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Orthogonal Stability: Unlike the transient tert-butyl (tBu) ether commonly used to protect serine during SPPS, the O-propyl ether is completely stable to highly acidic conditions. It will not cleave during the final Trifluoroacetic Acid (TFA) global deprotection step, ensuring the propyl moiety remains as a permanent pharmacophore modification.
Fig 1. Mechanistic advantages of D-stereochemistry and O-propyl ether in drug design.
Experimental Workflow: SPPS Integration
Coupling O-alkylated amino acids presents a unique challenge: the aliphatic chain introduces steric hindrance around the alpha-carbon, which can impede the formation of the peptide bond. To overcome this, highly efficient uronium-based coupling reagents (e.g., HATU) must be employed to drive the reaction to completion and prevent the formation of deletion sequences [4].
Step-by-Step Methodology: Coupling Fmoc-D-Ser(nPr)-OH
Prerequisites: Peptide-resin (e.g., Rink Amide) with the N-terminal Fmoc group removed.
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Resin Swelling: Swell the peptide-resin in peptide-synthesis grade N,N-Dimethylformamide (DMF) for 20 minutes to maximize pore accessibility.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF (5 × 1 min) to remove all traces of piperidine [5].
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Activation (In Situ): In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Ser(nPr)-OH and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to form the highly reactive 7-aza-HOBt active ester.
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Causality Note: Using a slight deficit of HATU (3.9 eq relative to 4.0 eq of amino acid) is critical. It prevents unreacted uronium species from capping the free amine on the resin, which would permanently terminate chain elongation [4].
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Coupling: Add the activated amino acid solution to the resin. Agitate gently at room temperature for 60–120 minutes. The extended coupling time compensates for the steric bulk of the O-propyl chain.
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Validation (Self-Validating Step): Perform a Kaiser (ninhydrin) test on a few resin beads.
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Negative Result (Yellow/Clear): Coupling is complete. The system validates itself. Proceed to the next step.
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Positive Result (Blue): Free amines remain. Do not proceed. Re-couple using 2.0 equivalents of Fmoc-D-Ser(nPr)-OH and a different activation chemistry (e.g., DIC/OxymaPure) to overcome sequence-specific folding.
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Global Cleavage: After the full peptide sequence is complete, cleave the peptide from the resin using a standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The O-propyl group will remain intact on the final peptide.
Fig 2. SPPS workflow for Fmoc-D-Ser(nPr)-OH featuring self-validating Kaiser test loops.
Analytical Validation
Post-cleavage, the synthesized peptide must undergo rigorous analytical validation to confirm the successful incorporation of the D-Ser(nPr) residue without racemization or side reactions.
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RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Compared to a control peptide containing native D-serine, the O-propyl variant will exhibit a significant rightward shift (longer retention time) on a C18 column due to the increased hydrophobicity of the propyl chain.
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ESI-MS (Electrospray Ionization Mass Spectrometry): The successful incorporation is verified by an exact mass shift of +42.08 Da relative to a native serine residue, corresponding to the addition of the propyl group (C₃H₆) minus the displaced proton.
References
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Cusabio. "Fmoc-D-Ser(nPr)-OH Product Details". Cusabio Technology LLC. Available at: [Link]
